PKC Selectivity: Comparison with H-7
Sangivamycin selectively inhibits PKC compared to cAMP-dependent protein kinase (PKA), whereas the reference pan-kinase inhibitor H-7 demonstrates non-selective inhibition across PKC, PKA, and PKG. Sangivamycin inhibited PKC with apparent Ki values of 11-15 μM [1], while showing reduced activity against PKA. In contrast, H-7 inhibits PKC, PKG, and PKA with IC50 values of 6.0, 5.8, and 3.0 μM respectively , indicating poor kinase selectivity.
| Evidence Dimension | Kinase inhibition selectivity (PKC vs. PKA) |
|---|---|
| Target Compound Data | Sangivamycin: PKC Ki = 11-15 μM; selectively inhibits PKC over PKA |
| Comparator Or Baseline | H-7: PKC IC50 = 6.0 μM, PKA IC50 = 3.0 μM, PKG IC50 = 5.8 μM |
| Quantified Difference | Sangivamycin shows PKC selectivity over PKA; H-7 shows no selectivity (PKA IC50 lower than PKC IC50) |
| Conditions | Cell-free kinase assay; histone substrate; ATP competitive conditions |
Why This Matters
Researchers requiring PKC-specific inhibition without confounding PKA/PKG effects should select sangivamycin over non-selective pan-kinase inhibitors like H-7.
- [1] Loomis CR, Bell RM. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C. J Biol Chem. 1988;263(4):1682-92. PMID: 3338987. View Source
